N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound featuring a tetrazole ring, a fluorophenyl group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-fluorophenyl azide can react with a nitrile compound under acidic conditions to form the tetrazole ring.
Biphenyl Carboxamide Formation: The biphenyl structure is often synthesized through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the tetrazole derivative with the biphenyl carboxamide. This can be achieved through a nucleophilic substitution reaction where the tetrazole derivative acts as a nucleophile, attacking the carbonyl carbon of the biphenyl carboxamide.
Industrial Production Methods
Industrial production of this compound would likely scale up the aforementioned synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tetrazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Industrial Applications: Its derivatives are explored for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to inhibit enzymes by binding to their active sites. Additionally, the fluorophenyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide
- N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide
- N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide
Uniqueness
The presence of the fluorophenyl group in N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its metabolic stability and bioavailability. This makes the compound particularly valuable in drug development, where such properties are crucial for therapeutic efficacy.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O/c22-18-10-12-19(13-11-18)27-20(24-25-26-27)14-23-21(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLLBBYGEVBLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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